molecular formula C7H15NO B13220431 7-Ethyl-1,4-oxazepane

7-Ethyl-1,4-oxazepane

Cat. No.: B13220431
M. Wt: 129.20 g/mol
InChI Key: URFOOSOJMPEOTG-UHFFFAOYSA-N
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Description

7-Ethyl-1,4-oxazepane is a heterocyclic compound with a seven-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the oxazepane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazepane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrogen or oxygen atoms within the ring.

    Substitution: Substitution reactions can introduce new substituents at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring.

Scientific Research Applications

7-Ethyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential scaffold for drug design.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-1,4-oxazepane is unique due to its seven-membered ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

7-ethyl-1,4-oxazepane

InChI

InChI=1S/C7H15NO/c1-2-7-3-4-8-5-6-9-7/h7-8H,2-6H2,1H3

InChI Key

URFOOSOJMPEOTG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNCCO1

Origin of Product

United States

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